Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate
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Overview
Description
Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of 2-aminopyridine with benzylsulfonyl chloride under basic conditions to form the imidazo[1,5-a]pyridine core. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of luminescent materials and sensors.
Mechanism of Action
The mechanism of action of Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their biological activities.
Pyrazolo[1,5-a]pyridine derivatives: These compounds have a similar fused ring system but with a pyrazole ring instead of an imidazole ring, resulting in different chemical properties and applications.
Uniqueness
Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylsulfonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H18N2O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-(1-benzylsulfonylimidazo[1,5-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C18H18N2O4S/c1-2-24-17(21)12-16-19-18(15-10-6-7-11-20(15)16)25(22,23)13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
HWSHDSLONDZFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C2N1C=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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